N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride
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Overview
Description
N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through nucleophilic substitution reactions, often using chlorobenzene derivatives.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added via electrophilic aromatic substitution reactions.
Formation of the Propionamide Moiety: The final step involves the formation of the propionamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzene derivatives for nucleophilic substitution; methoxybenzene derivatives for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)
- N-(4-chlorophenyl)-acetamide
- 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C23H30Cl2N2O2 |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O2.ClH/c1-3-23(27)26(20-8-6-19(24)7-9-20)21-13-16-25(17-14-21)15-12-18-4-10-22(28-2)11-5-18;/h4-11,21H,3,12-17H2,1-2H3;1H |
InChI Key |
ONRNTDJTKOMSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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